

Physical and chemical properties of 1-Ethyl-2-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-2-iodo-3-methylbenzene

Cat. No.: B061388

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An In-depth Technical Guide to 1-Ethyl-2-iodo-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Ethyl-2-iodo-3-methylbenzene** (CAS No. 175277-95-9).^{[1][2][3]} It is a substituted aromatic hydrocarbon containing an ethyl, an iodo, and a methyl group attached to a benzene ring. This document summarizes its known physical and chemical characteristics, outlines a detailed potential experimental protocol for its synthesis, and discusses its potential applications, particularly as an intermediate in organic synthesis and drug discovery. All quantitative data is presented in structured tables for clarity, and key chemical transformations are visualized using logical diagrams.

Chemical Identity and Physical Properties

1-Ethyl-2-iodo-3-methylbenzene, also known as 3-Ethyl-2-iodotoluene, is a yellow to red-brown liquid at room temperature.^[4] Its fundamental identifiers and key physical properties are summarized in the tables below.

Table 1: Compound Identification

Identifier	Value	Reference
CAS Number	175277-95-9	[1][2][3]
Molecular Formula	C ₉ H ₁₁ I	[1][2][3]
Molecular Weight	246.09 g/mol	[1][2][3]
IUPAC Name	1-Ethyl-2-iodo-3-methylbenzene	[3]
Synonyms	3-Ethyl-2-iodotoluene, 2-Ethyl-6-iodobenzene	[3][4]
InChI	InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3	[3]
InChIKey	PCSPENCTMKMGFE-UHFFFAOYSA-N	[3]
SMILES	<chem>CCC1=CC=CC(=C1)C</chem>	[3]

Table 2: Physical Properties

Property	Value	Reference
Appearance	Clear yellow to red-brown liquid	[4]
Boiling Point	118-120 °C at 15 mmHg	[5]
Density	1.532 g/cm ³	[4]
Flash Point	107.1 °C	[4]
Refractive Index	1.59-1.592	[4]
Vapor Pressure	0.0462 mmHg at 25°C	[4]
XLogP3	3.162	[4]
Kovats Retention Index (semi-standard non-polar)	1331.1	[3]

Chemical Properties and Reactivity

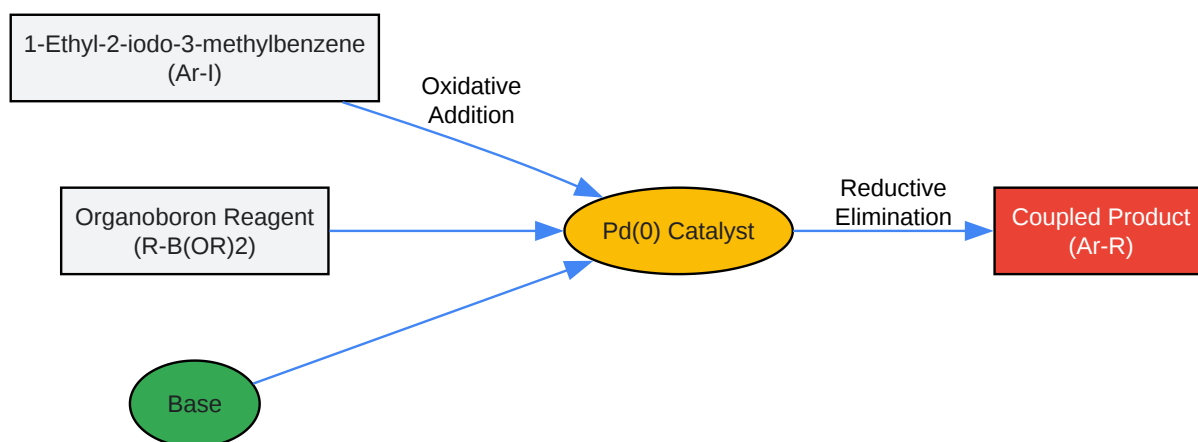
As an aryl iodide, **1-Ethyl-2-iodo-3-methylbenzene** is a versatile intermediate in organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a variety of cross-coupling reactions.

Cross-Coupling Reactions

The primary utility of aryl iodides in synthetic chemistry lies in their participation in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Given its structure, **1-Ethyl-2-iodo-3-methylbenzene** is an ideal candidate for reactions such as:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
- Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes.
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
- Stille Coupling: Reaction with organostannanes.

The reactivity of the C-I bond allows for these transformations to occur under relatively mild conditions.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Ethyl-2-iodo-3-methylbenzene** is not readily available in published literature, a highly plausible and effective route is through the Sandmeyer reaction, starting from 2-ethyl-6-methylaniline.^{[6][7][8]} This method is a well-established and reliable way to introduce iodine onto an aromatic ring via a diazonium salt intermediate.

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on established methods for the iodination of anilines.^{[5][9]}

Step 1: Diazotization of 2-Ethyl-6-methylaniline

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-ethyl-6-methylaniline (1 equivalent).
- Add a mixture of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Dissolve sodium nitrite (1.1 equivalents) in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.
- Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

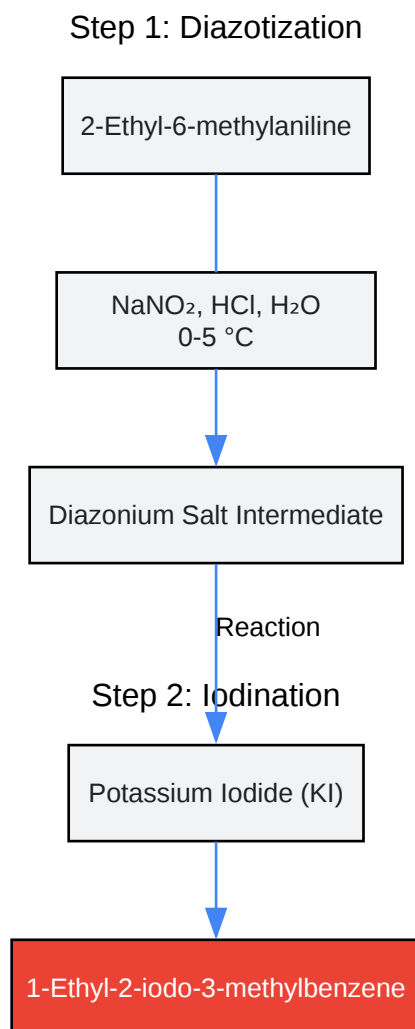
Step 2: Iodination

- In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water.

- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 1 hour to ensure complete decomposition of the diazonium salt.
- Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

- If a precipitate forms, collect it by vacuum filtration. If the product is an oil, transfer the mixture to a separatory funnel.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Ethyl-2-iodo-3-methylbenzene** by vacuum distillation.



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Caption: Logical workflow for the synthesis of **1-Ethyl-2-iodo-3-methylbenzene**.

Applications in Drug Development

Substituted iodobenzenes are important intermediates in the pharmaceutical industry.^{[10][11]} The introduction of an iodine atom can enhance the pharmacological properties of a molecule, such as increasing receptor affinity and improving its lipophilic nature.^[4] While there is no specific, publicly available information detailing the use of **1-Ethyl-2-iodo-3-methylbenzene** in the synthesis of a particular drug, its structure makes it a valuable building block.

The potential for this molecule lies in its ability to be incorporated into larger, more complex molecules through the cross-coupling reactions mentioned previously. This allows for the construction of novel scaffolds for screening in various drug discovery programs. The ethyl and methyl substitutions on the benzene ring provide specific steric and electronic properties that can be exploited to fine-tune the biological activity of a target molecule.

Safety Information

Based on GHS classifications, **1-Ethyl-2-iodo-3-methylbenzene** is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Conclusion

1-Ethyl-2-iodo-3-methylbenzene is a valuable chemical intermediate with well-defined physical properties. Its primary utility lies in its reactivity in a range of palladium-catalyzed cross-coupling reactions, making it a useful building block for the synthesis of more complex organic molecules. While its direct application in drug development is not documented, its structural features suggest its potential as a precursor for the synthesis of novel pharmaceutical compounds. The synthetic route via the Sandmeyer reaction of 2-ethyl-6-methylaniline provides a reliable method for its preparation. As with all chemicals, appropriate safety precautions should be taken during its handling and use.

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Ethyl-2-iodo-3-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061388#physical-and-chemical-properties-of-1-ethyl-2-iodo-3-methylbenzene]

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